molecular formula C9H9NO3 B014992 4-Nitrocinnamyl alcohol CAS No. 1504-63-8

4-Nitrocinnamyl alcohol

Cat. No.: B014992
CAS No.: 1504-63-8
M. Wt: 179.17 g/mol
InChI Key: LGXXEDSIJZHDBN-OWOJBTEDSA-N
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Description

4-Nitrocinnamyl alcohol is a substituted benzyl alcohol with the molecular formula C9H9NO3. It is characterized by the presence of a nitro group attached to the benzene ring and a hydroxyl group attached to the cinnamyl moiety. This compound is known for its utility in organic synthesis and is often used as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrocinnamyl alcohol can be synthesized through several methods. One common approach involves the reduction of 4-nitrocinnamaldehyde using a reducing agent such as sodium borohydride. The reaction typically takes place in an alcohol solvent like methanol or ethanol under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-nitrocinnamaldehyde. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under controlled pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrocinnamyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Nitrocinnamyl alcohol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active molecules that can be used in drug discovery and development.

    Medicine: Research has explored its potential in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-nitrocinnamyl alcohol involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydroxyl group allows for further functionalization, enabling the compound to participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activity or receptor binding, thereby exerting its effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a nitro group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

(E)-3-(4-nitrophenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6,11H,7H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXXEDSIJZHDBN-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504-63-8
Record name 2-Propen-1-ol, 3-(4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-ol, 3-(4-nitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-3-(4-Nitrophenyl)prop-2-en-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Nitrocinnamyl alcohol
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4-Nitrocinnamyl alcohol
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Reactant of Route 6
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